Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H22ClN3O2 and a molecular weight of 311.81 g/mol. This compound is a derivative of piperidine and pyrimidine, featuring a tert-butyl ester group, a chloro-substituted pyrimidinyl ring, and a methyl group on the pyrimidinyl ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-chloro-2-methylpyrimidin-4-ylamine as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions involving the formation of the piperidine ring, followed by esterification with tert-butyl chloroformate.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and aprotic solvents are often employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound, such as the corresponding amine.
Substitution Products: Substituted derivatives where the original functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It serves as a building block for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Tert-butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but lacks the methyl group on the pyrimidinyl ring.
Tert-butyl 3-(2-methylpyrimidin-4-yl)piperidine-1-carboxylate: Similar structure but lacks the chloro group on the pyrimidinyl ring.
Uniqueness: The presence of both the chloro and methyl groups on the pyrimidinyl ring makes this compound unique compared to its analogs, potentially leading to different biological and chemical properties.
Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate , its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-10-17-12(8-13(16)18-10)11-6-5-7-19(9-11)14(20)21-15(2,3)4/h8,11H,5-7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZUAHFWQVAMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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